3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
CAS No.: 2034523-81-2
Cat. No.: VC7121478
Molecular Formula: C22H24N4O3
Molecular Weight: 392.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034523-81-2 |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.459 |
| IUPAC Name | 3-(2,4-dimethoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C22H24N4O3/c1-28-19-10-8-17(21(12-19)29-2)9-11-22(27)25-13-18(14-25)26-15-20(23-24-26)16-6-4-3-5-7-16/h3-8,10,12,15,18H,9,11,13-14H2,1-2H3 |
| Standard InChI Key | RXYLSCRRDRGITG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC |
Introduction
3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex organic compound featuring a triazole ring linked to an azetidine ring and a propanone backbone. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of the triazole and azetidine moieties.
Synthesis and Potential Applications
The synthesis of such compounds often involves click chemistry, specifically the copper(I)-catalyzed 1,3-dipolar cycloaddition between alkynes and azides, which is a popular method for forming triazoles due to its efficiency and biocompatibility . This method is widely used in medicinal chemistry for developing anticancer agents and other pharmaceuticals.
Potential Biological Activities
While specific biological activities of 3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one are not detailed in the available literature, compounds with similar structures have shown promise in various therapeutic areas. The presence of a triazole ring, for instance, is associated with compounds that exhibit anticancer, antimicrobial, and antiviral properties.
Table 2: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume